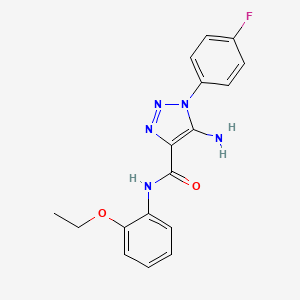

![molecular formula C14H16ClN3O2 B5595088 N-{1-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]乙基}-2-甲基丙酰胺](/img/structure/B5595088.png)

N-{1-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]乙基}-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide involves multistep chemical reactions, starting from basic chemical precursors like 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene. These precursors undergo various chemical transformations, including esterification, halogenation, and cycloaddition reactions, to construct the oxadiazole core and introduce specific functional groups that define the final compound's chemical properties (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectral analysis techniques such as IR, NMR, and X-ray diffraction, revealing the presence of the oxadiazole ring and various substituents that influence the compound's chemical behavior. The oxadiazole ring serves as a crucial structural motif, contributing to the compound's stability and its ability to engage in specific molecular interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions, which are influenced by the presence of electron-withdrawing or electron-donating groups on the oxadiazole ring. These reactions can lead to the formation of new chemical entities with distinct properties and potential applications (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are significantly affected by the molecular structure, particularly the nature and position of substituents on the oxadiazole ring. These properties are crucial for understanding the compound's behavior in different environments and for its formulation into potential applications (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, stability, and electronic properties, are influenced by the oxadiazole core and the attached functional groups. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through specific molecular interactions. Their electronic properties, such as electron affinity and ionization potential, play a significant role in these interactions, impacting their pharmacological profile (Wang et al., 2006).

科学研究应用

抗癌潛力

研究探索了 N-取代的 1,3,4-噁二唑衍生物的設計、合成和評估,重點關注它們的抗癌活性。一項研究重點介紹了一系列從基礎化學前體開始合成的化合物,然後對各種癌細胞系進行了評估,例如 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(結腸癌)和 A2780(卵巢癌)。結果表明,大多數化合物表現出中等至優異的抗癌活性,一些衍生物顯示出比參考藥物依托泊苷更高的有效性,表明在癌症治療中具有潛在應用 (Ravinaik 等人,2021).

抗菌和抗氧化特性

另一個研究領域涉及 1,3,4-噁二唑衍生物的合成和生物學評估,以了解其抗菌和抗氧化能力。一項研究合成了 4,5-二氫-1,3,4-噁二唑-2-硫酮衍生物,並使用光譜研究和 X 射線衍射對其進行了表徵。這些化合物對金黃色葡萄球菌表現出顯著的抗菌活性,並具有強效的抗氧化活性,突出了它們在抗菌和氧化應激相關治療應用中的潛力 (Karanth 等人,2019).

抗分枝桿菌活性

合成和篩選 N-取代的 1,3,4-噁二唑衍生物的抗分枝桿菌活性代表了另一個重要的應用。一項研究報告了 24 種新衍生物的合成及其對結核分枝桿菌的評估。其中,某些化合物表現出有希望的抗分枝桿菌活性,其最小抑菌濃度 (MIC) 值表明作為開發新型抗結核藥物的先導分子的強大潛力 (Nayak 等人,2016).

阿爾茨海默病治療

研究還延伸到為阿爾茨海默病開發新的候選藥物。一項研究涉及合成 3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-噁二唑-2-基)硫代]丙酰胺的 N-取代衍生物,以評估它們作為阿爾茨海默病治療劑的潛力。這些化合物經過光譜分析和對乙酰膽鹼酯酶(一種與該疾病病理相關的酶)的酶抑制活性測試。該研究為進一步開發這些化合物作為阿爾茨海默病的潛在治療方法提供了基礎 (Rehman 等人,2018).

作用机制

未来方向

属性

IUPAC Name |

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-8(2)13(19)16-9(3)14-17-12(18-20-14)10-6-4-5-7-11(10)15/h4-9H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEASLHIWLGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595010.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)

![N-(3-methylphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5595024.png)

![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)

![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)

![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)

![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)

![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)

![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)

![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)